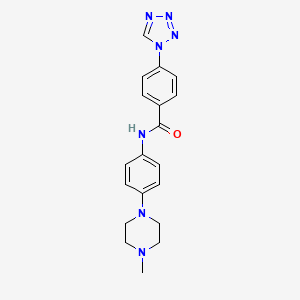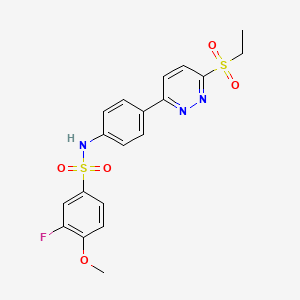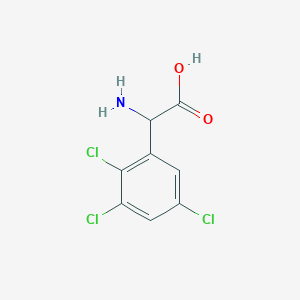
N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTB is a tetrazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in drug development.
Applications De Recherche Scientifique
Synthesis of New Amides
The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment represents a significant area of research. These compounds, including N-(4-(4-methylpiperazin-1-yl)methyl)phenyl derivatives, are synthesized through reactions with chlorobenzoyl chloride and methyl-3-nitroaniline, among others. These synthesized compounds serve as key intermediates in the development of antileukemic agents like imatinib, highlighting their importance in medicinal chemistry research (Koroleva et al., 2011).
DNA Binding and Fluorescent Staining
Another significant application is the binding to the minor groove of DNA duplexes, as exemplified by Hoechst 33258, a related bis-benzimidazole derivative. This compound is widely utilized as a fluorescent cytological stain for DNA, indicating the relevance of such molecules in biological research and cytological analysis (Ladinig et al., 2005).
Antibacterial Activity
Research on 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives, including those with diversified N-substituents, showcases the antimicrobial potential of such compounds. They have been evaluated against resistant strains like MRSA and VRE, highlighting their significance in developing new antibacterial agents (Jang et al., 2004).
Antiviral and Anticancer Applications
Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, demonstrating the potential of such compounds in antiviral research. The synthesized compounds have been evaluated in vitro for their efficacy against the H5N1 virus, offering insights into their use as antiviral agents (Hebishy et al., 2020).
Tuberculostatic Activity
The synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives and their evaluation for tuberculostatic activity represent another critical area of application. These compounds were tested for their inhibitory activity against tuberculosis, with some showing promising results (Foks et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases .
Mode of Action
Similar compounds have been found to bind to an inactive abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play key roles in signal transduction pathways.
Pharmacokinetics
Similar compounds have been found to show good efficacy and were well tolerated upon repeated daily treatments in preclinical xenograft models .
Result of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which could potentially lead to the inhibition of cell proliferation and induction of apoptosis.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-24-10-12-25(13-11-24)17-8-4-16(5-9-17)21-19(27)15-2-6-18(7-3-15)26-14-20-22-23-26/h2-9,14H,10-13H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXCPANYEPEGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)

![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)
![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)
![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)
![[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2472637.png)


![4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2472641.png)
![N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

